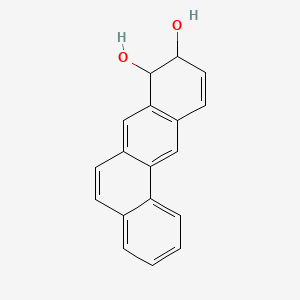

8,9-Dihydrobenz(a)anthracene-8,9-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8,9-Dihydrobenz(a)anthracene-8,9-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological and Toxicological Applications

Carcinogenicity Studies

Research indicates that 8,9-Dihydrobenz(a)anthracene-8,9-diol exhibits weak tumor-initiating activity in animal models. Specifically, studies have shown that this compound can initiate skin tumors in mice when applied topically, although its effectiveness is significantly lower than that of its parent compound, benz(a)anthracene .

Mechanisms of Action

The compound's biological activity is often linked to its metabolic conversion into more reactive forms that can interact with DNA. The formation of diol epoxides from 8,9-dihydro derivatives is a critical pathway in understanding its carcinogenic potential. For instance, the 8,9-diol can be converted into epoxide forms which are more potent in initiating tumors .

Environmental Impact

Persistence and Bioaccumulation

this compound is classified as a persistent organic pollutant due to its stability in the environment and potential for bioaccumulation. It has been identified as a contaminant in various ecosystems and poses risks to human health as well as ecological systems .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from benz(a)anthracene. Recent advances have focused on improving yield and specificity during synthesis through innovative methodologies .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Traditional methods | Varies | Often low yield due to side reactions |

| Recent methods | Improved | Enhanced specificity and yield through novel catalysts |

Case Studies

-

Tumor Initiation Studies

A study conducted by Wood et al. evaluated the tumor-initiating activity of various diols derived from benz(a)anthracene. The results indicated that while this compound had weak activity compared to other diols, it still contributed to the understanding of PAH-related carcinogenesis . -

Environmental Monitoring

In environmental studies, samples containing this compound were detected in sediment and water samples near industrial sites. These findings highlight the need for monitoring PAH levels due to their toxicological implications and persistence in the environment .

Eigenschaften

CAS-Nummer |

4615-63-8 |

|---|---|

Molekularformel |

C18H14O2 |

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

8,9-dihydrobenzo[a]anthracene-8,9-diol |

InChI |

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H |

InChI-Schlüssel |

PPTMSKIRGLLMJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |

Synonyme |

8,9-dihydro-8,9 dihydroxybenz(a)anthracene benz(a)anthrene-8,9-dihydrodiol benzanthracene-8,9-dihydrodiol benzanthracene-8,9-dihydrodiol, (trans)-(+-)-isomer benzanthracene-8,9-dihydrodiol, (trans)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.